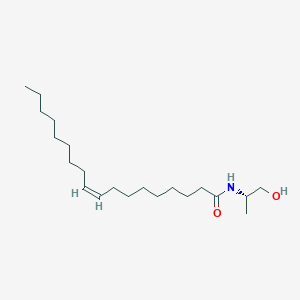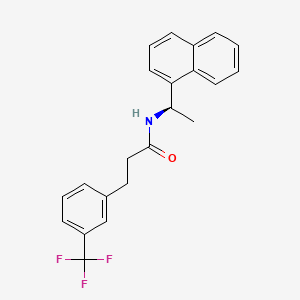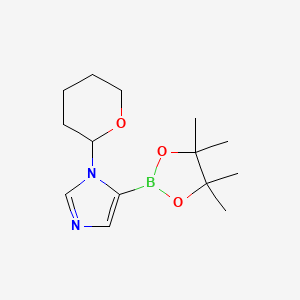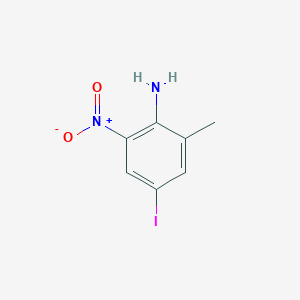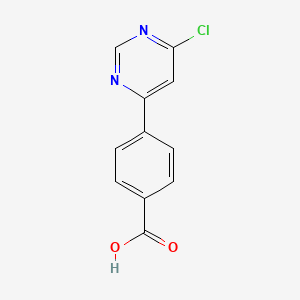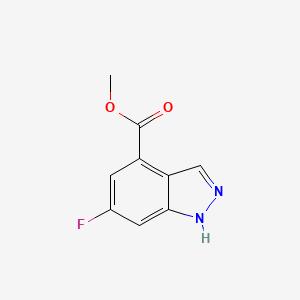
6-fluoro-1H-indazole-4-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 6-fluoro-1H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 697739-05-2 . It has a molecular weight of 194.17 . The IUPAC name for this compound is methyl 6-fluoro-1H-indazole-4-carboxylate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 6-fluoro-1H-indazole-4-carboxylate” is 1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, specialized software or databases can be used to visualize the molecule based on this InChI code .Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 6-fluoro-1H-indazole-4-carboxylate” are not provided in the search results. The compound, being an indazole derivative, is likely to participate in various organic reactions. For detailed reaction mechanisms and conditions, it is recommended to refer to specialized literature or databases .Physical and Chemical Properties Analysis
“Methyl 6-fluoro-1H-indazole-4-carboxylate” is a solid at room temperature . It has a boiling point of 357.6±27.0C at 760 mmHg . The compound should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Synthèse d'inhibiteurs de PARP
6-fluoro-1H-indazole-4-carboxylate de méthyle: est utilisé comme élément constitutif dans la synthèse des inhibiteurs de la poly(ADP-ribose) polymérase (PARP) . Ces inhibiteurs sont importants dans le traitement des cancers car ils interfèrent avec la capacité des cellules cancéreuses à réparer leur ADN, améliorant ainsi l'efficacité de la chimiothérapie et de la radiothérapie.
Intermédiaires de médicaments anticancéreux
Ce composé sert d'intermédiaire dans la synthèse de médicaments comme le rucaparib, qui est utilisé dans le traitement du cancer de l'ovaire . Son rôle dans la voie de synthèse des médicaments est crucial pour la formation du principe pharmaceutique actif.
Recherche en chimie médicinale
Les dérivés de l'indazole, y compris le This compound, sont explorés pour leurs applications médicinales potentielles. Ils ont été étudiés pour leurs propriétés antihypertensives, anticancéreuses, antidépressives, anti-inflammatoires et antibactériennes .
Activité antimicrobienne
Des recherches ont montré que des composés contenant un groupe indazole, tels que le This compound, présentent une activité modérée à élevée contre diverses souches bactériennes, notamment Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. et Escherichia coli .
Synthèse organique
Le composé est utilisé en synthèse organique en raison de sa réactivité et de sa capacité à former diverses structures chimiques. C'est un réactif précieux pour les chercheurs qui développent de nouvelles voies de synthèse et de nouveaux composés .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
Methyl 6-fluoro-1H-indazole-4-carboxylate, also known as 6-Fluoro-4-indazolecarboxylic acid methyl ester, is a compound that has been found to have potential biological activity Indazole derivatives, which this compound is a part of, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can lead to the disruption of cell cycle progression, potentially leading to cell death .
Biochemical Pathways
Given its potential interaction with kinases, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume control .
Pharmacokinetics
The compound is reported to be soluble in water , which could potentially impact its bioavailability.
Result of Action
The inhibition of kinases by indazole derivatives can disrupt cell cycle progression and potentially lead to cell death .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature could potentially affect its stability.
Analyse Biochimique
Biochemical Properties
Methyl 6-fluoro-1H-indazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between Methyl 6-fluoro-1H-indazole-4-carboxylate and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing inflammation. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, affecting their function and contributing to its overall biochemical properties.
Cellular Effects
Methyl 6-fluoro-1H-indazole-4-carboxylate has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, Methyl 6-fluoro-1H-indazole-4-carboxylate can influence cell growth and survival. Furthermore, the compound has been reported to alter the expression of specific genes involved in inflammation and immune response, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of Methyl 6-fluoro-1H-indazole-4-carboxylate involves its interactions with various biomolecules. The compound binds to specific enzymes and receptors, leading to their inhibition or activation. For instance, as mentioned earlier, Methyl 6-fluoro-1H-indazole-4-carboxylate inhibits the activity of COX-2 by binding to its active site . This binding prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, the compound may interact with other proteins and receptors, modulating their activity and contributing to its overall effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-fluoro-1H-indazole-4-carboxylate have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that Methyl 6-fluoro-1H-indazole-4-carboxylate remains stable under specific storage conditions, such as being kept in a dark, dry place at room temperature . Its stability may decrease over time, leading to the formation of degradation products that could potentially alter its effects on cells. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of Methyl 6-fluoro-1H-indazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune response . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its effects. These findings highlight the importance of determining the optimal dosage for achieving the desired effects while minimizing potential toxicity.
Metabolic Pathways
Methyl 6-fluoro-1H-indazole-4-carboxylate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that may retain some of the parent compound’s activity or exhibit different effects. Additionally, Methyl 6-fluoro-1H-indazole-4-carboxylate can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 6-fluoro-1H-indazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of Methyl 6-fluoro-1H-indazole-4-carboxylate within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters. These factors collectively determine the compound’s bioavailability and overall effects on cellular function.
Subcellular Localization
The subcellular localization of Methyl 6-fluoro-1H-indazole-4-carboxylate plays a crucial role in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Methyl 6-fluoro-1H-indazole-4-carboxylate may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production. The subcellular localization of Methyl 6-fluoro-1H-indazole-4-carboxylate is essential for understanding its precise mechanism of action and overall effects on cellular processes.
Propriétés
IUPAC Name |
methyl 6-fluoro-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNVECDTQXVGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646378 | |
| Record name | Methyl 6-fluoro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-05-2 | |
| Record name | Methyl 6-fluoro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


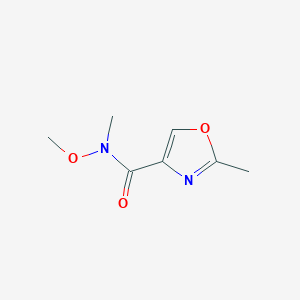

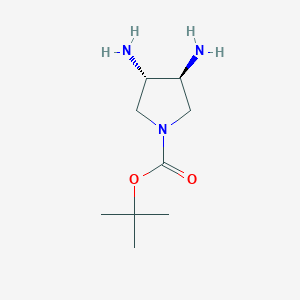
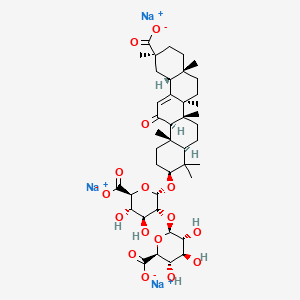
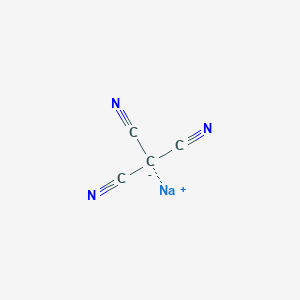
![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)
